

Technical Support Center: Evogliptin Tartrate In-Vivo Studies in Rats

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Compound of Interest

Compound Name: *Evogliptin tartrate*

Cat. No.: *B601472*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and experimental protocols for in-vivo studies using **Evogliptin tartrate** in rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of **Evogliptin tartrate** for in-vivo studies in rats?

A1: The appropriate dosage can vary significantly depending on the study's objective and the rat model used. Based on published literature, a common effective dose is 10 mg/kg, administered orally once daily.[1] Doses up to 30 mg/kg have been used in pharmacokinetic studies.[2] For long-term studies, administration via a drug-diet admixture targeting 10 mg/kg/day has also been reported.[3] It is always recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: How should **Evogliptin tartrate** be prepared and administered for oral dosing?

A2: For oral administration, **Evogliptin tartrate** can be dissolved in a suitable vehicle like normal saline.[1] Administration is typically performed once daily using oral gavage. Ensure the volume administered is within acceptable limits for the rat's body weight (generally 10-20 ml/kg).[4][5]

Q3: What is the primary mechanism of action of Evogliptin?

A3: Evogliptin is a selective inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[6] The DPP-4 enzyme is responsible for degrading incretin hormones, such as GLP-1 and GIP.[7][8] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[6][9]

Q4: What are the known pharmacokinetic properties of Evogliptin in rats?

A4: In male rats given a single oral dose of 30 mg/kg, approximately 29.7% of the dose is excreted in the urine and 66.5% in the feces over 168 hours.[2] The major metabolites identified in rats are evogliptin acid and hydroxyevogliptin.[2] Evogliptin is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3][10]

Q5: Are there any known safety and toxicity data for Evogliptin in rats?

A5: Yes, preclinical safety studies have been conducted. In acute toxicity studies, the lethal dose was found to be above 2,000 mg/kg.[11] In repeated-dosing studies, the No-Observed-Adverse-Effect-Level (NOAEL) in rats was determined to be 300 mg/kg/day.[11]

Troubleshooting Guide

Issue 1: High variability in glycemic response between animals.

- Possible Cause: Inconsistent fasting times before glucose measurement or drug administration.
- Solution: Ensure a consistent and adequate fasting period (e.g., 6-8 hours) for all animals before blood glucose measurements and oral glucose tolerance tests (OGTT).
- Possible Cause: Improper oral gavage technique leading to incomplete dosing.
- Solution: Verify that all personnel are thoroughly trained in oral gavage techniques for rats to ensure the full dose is delivered to the stomach.[4][5] Observe animals for 5-10 minutes post-gavage for any signs of distress or regurgitation.
- Possible Cause: Differences in gut microbiota, which can influence drug metabolism.

- Solution: House animals under identical conditions and consider co-housing or using litter from different cages to normalize gut microbiota across the cohort.

Issue 2: Unexpected cardiovascular or renal effects.

- Possible Cause: The genetic background of the rat strain may influence the response to long-term DPP-4 inhibition.
- Solution: Be aware that in specific models like obese Spontaneously Hypertensive Heart Failure (SHHF) rats, long-term DPP-4 inhibition has been shown to potentially worsen hypertension and organ damage.[\[12\]](#) Carefully select the rat strain based on your research question and consider potential strain-specific effects.
- Possible Cause: Off-target effects or accumulation of metabolites.
- Solution: If unexpected adverse effects are observed, consider reducing the dose or the duration of the study. It may be necessary to perform interim histological analysis of key organs like the heart and kidneys.

Issue 3: Drug appears to have lower efficacy than expected.

- Possible Cause: Degradation of the compound in the dosing solution.
- Solution: Prepare dosing solutions fresh daily. If solutions must be stored, conduct stability tests under the intended storage conditions (e.g., refrigerated, protected from light) to ensure the compound's integrity.
- Possible Cause: Interaction with other administered compounds or diet.
- Solution: Review all components of the experimental diet and any co-administered drugs. Evogliptin is metabolized by CYP3A4, so potent inducers of this enzyme could potentially decrease its efficacy.[\[11\]](#)[\[13\]](#)

Data Presentation

Table 1: Reported Dosages of **Evogliptin Tartrate** in Rat Studies

Dosage	Rat Strain	Administration Route	Study Focus	Reference
10 mg/kg/day	Sprague Dawley	Oral Gavage	Anti-inflammatory Effects	[1]
30 mg/kg	Male Rats	Single Oral Gavage	Metabolism & Excretion	[2]
~6.5 mg/kg/day	Wistar (HFD-induced)	Drug-Diet Admixture	Insulin Resistance	[3]
300 mg/kg/day	Rats	Repeated Dosing	Toxicity (NOAEL)	[11]

Table 2: Preclinical Safety and Toxicity Data in Rats

Parameter	Value	Reference
Acute Lethal Dose	> 2,000 mg/kg	[11]
No-Observed-Adverse-Effect-Level (NOAEL)	300 mg/kg/day	[11]

Experimental Protocols

Protocol: Preparation and Administration of Evogliptin Tartrate by Oral Gavage

1. Materials:

- **Evogliptin tartrate** powder
- Vehicle (e.g., sterile 0.9% saline)
- Weighing scale
- Mortar and pestle (if needed for fine powder)

- Magnetic stirrer and stir bar
- Appropriately sized volumetric flask
- 16-18 gauge, 2-3 inch feeding tube with a rounded tip for rats[4]
- Syringes (1 mL or 3 mL)

2. Dosing Solution Preparation (Example for 10 mg/kg dose):

- Calculate Total Amount: Determine the total amount of **Evogliptin tartrate** needed for the entire study group for one day.
- Weigh Compound: Accurately weigh the required amount of **Evogliptin tartrate** powder.
- Dissolution:
 - Add the powder to a volumetric flask.
 - Add a small amount of the saline vehicle and mix to create a slurry.
 - Gradually add the remaining saline up to the final desired volume while stirring continuously with a magnetic stirrer until the compound is fully dissolved.
 - Prepare this solution fresh daily.

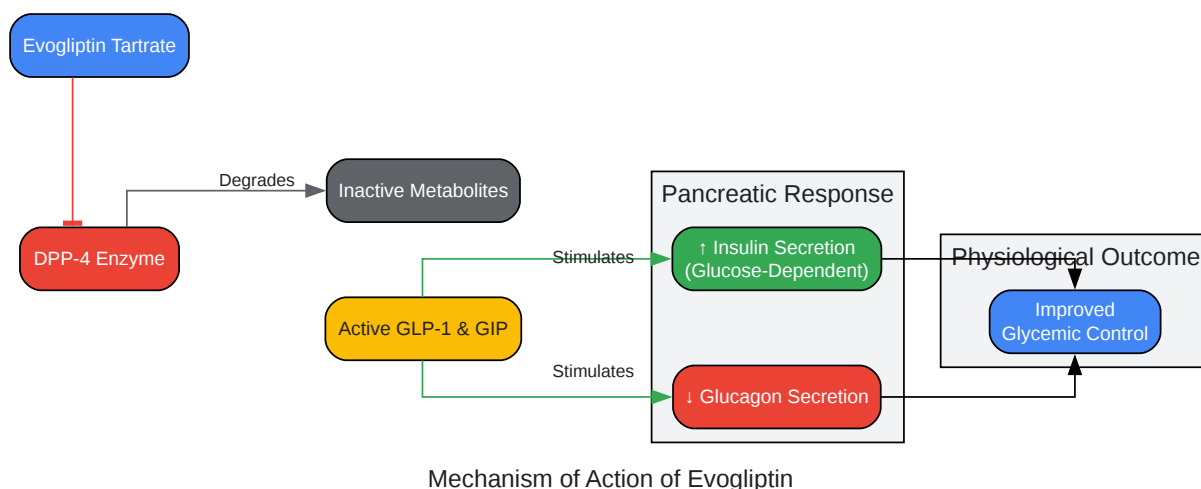
3. Animal Preparation and Dosing Procedure:

- Fasting: Fast the rats for an appropriate period if required by the experimental design (e.g., 6 hours before an OGTT).
- Weigh Animal: Weigh each rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume is 10-20 ml/kg.[5]
- Restraint: Restrain the rat firmly but gently, ensuring its head is extended back to create a straight line through the neck and esophagus.[4]

- **Tube Measurement:** Measure the gavage tube externally from the tip of the rat's nose to the bottom of the sternum (last rib). Mark the tube at the nose; do not insert the tube past this mark to avoid stomach perforation.[4][5]
- **Administration:**
 - Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass easily without resistance.[4]
 - Once the tube is in place, slowly administer the calculated volume of the dosing solution.
 - Gently remove the tube along the same angle of insertion.
- **Monitoring:** Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[5]

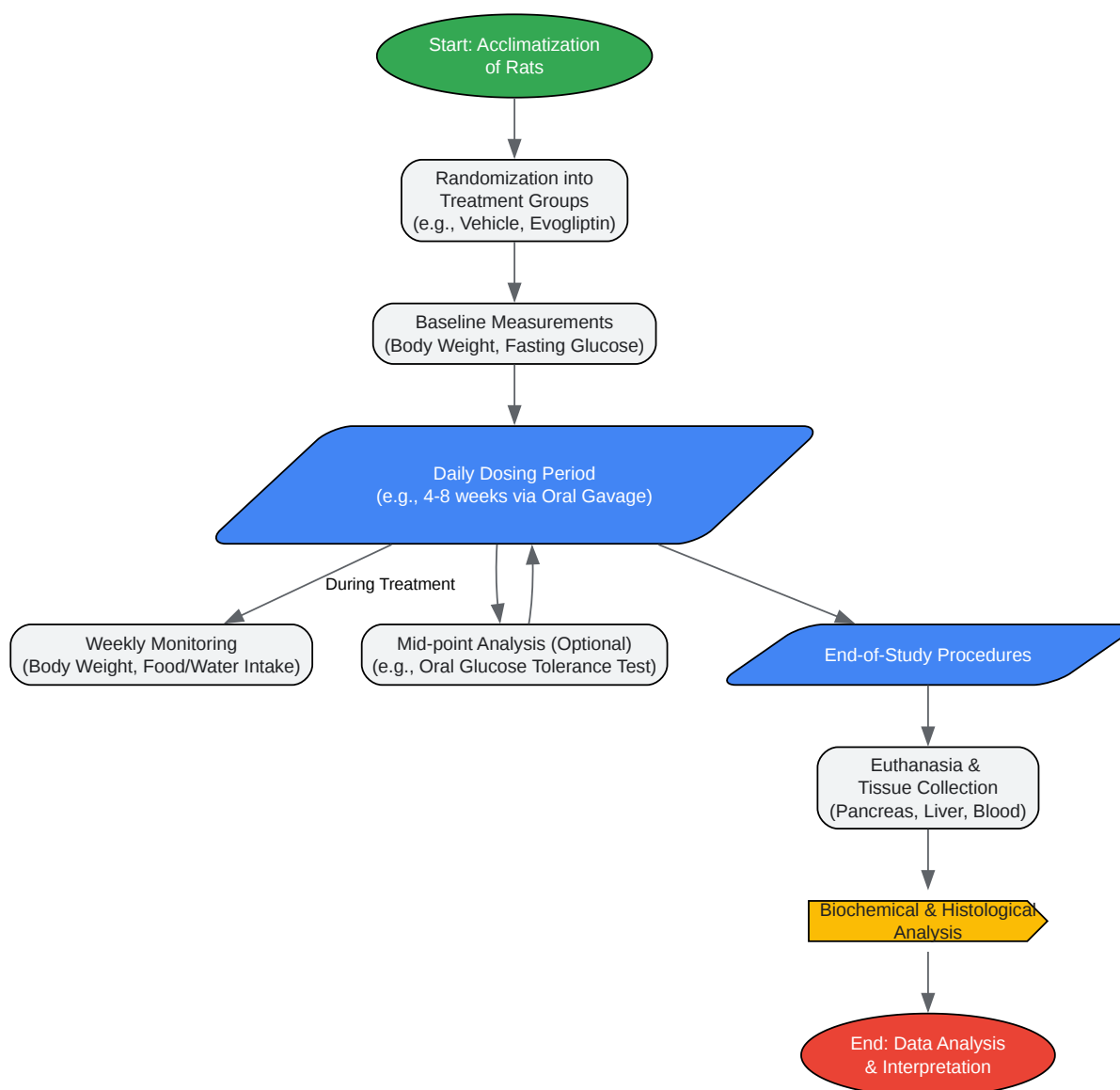
Visualizations

Mechanism of Action and Experimental Workflows



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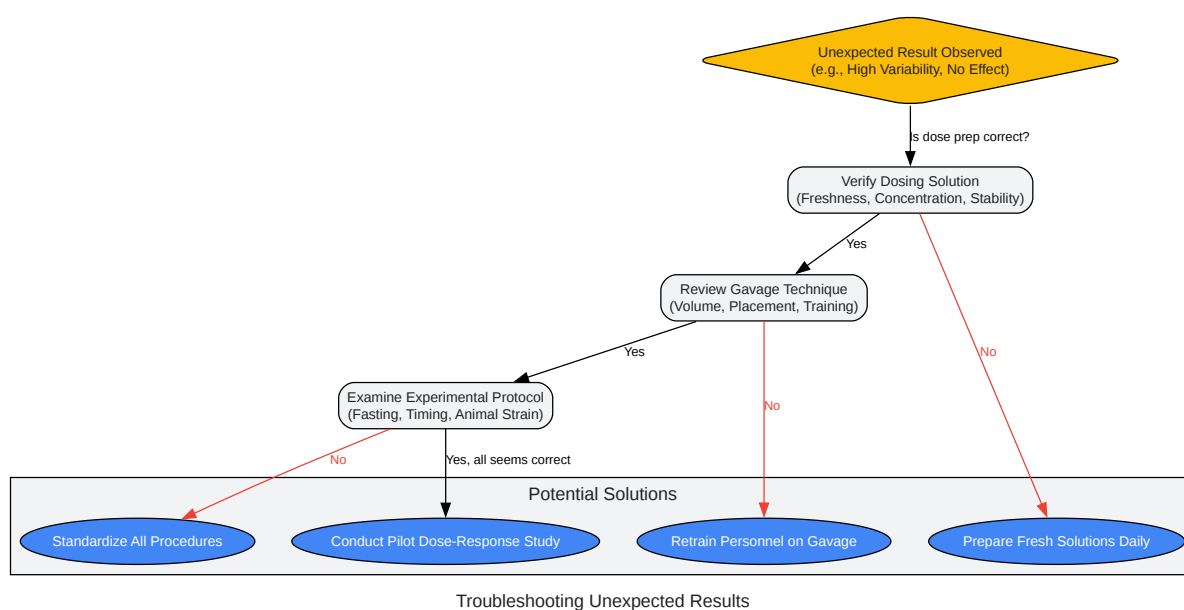
Caption: Mechanism of Action of Evogliptin as a DPP-4 inhibitor.



Typical In-Vivo Experimental Workflow

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Caption: A typical workflow for an in-vivo study in rats.



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Caption: A logical flowchart for troubleshooting unexpected results.

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